![molecular formula C41H79NO10 B1247259 Termitomycesphin E](/img/structure/B1247259.png)
Termitomycesphin E
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Overview
Description
Termitomycesphin E is a natural product found in Termitomyces albuminosus with data available.
Scientific Research Applications
Neuritogenic Activity
Termitomycesphins E and F, novel cerebrosides hydroxylated around the long-chain base (LCB), were isolated from Termitomyces albuminosus. These compounds have been shown to induce neuronal differentiation in rat PC12 cells, suggesting their importance in neuritogenic activity. The enhancement of neuritogenic activity was observed upon hydroxylation of inactive cerebrosides, highlighting the significance of hydroxylation in enhancing this activity (Qi, Ojika, & Sakagami, 2001).
Immunomodulatory and Antibacterial Properties
Termitomyces letestui, a related species, has shown immunomodulatory and antibacterial properties in mice models. This points towards the potential immunostimulatory effects of Termitomyces species on both cell-mediated and humoral immune systems, and their antibacterial property against E. coli and S. aureus (Mahamat et al., 2018).
Activation of BKCa Channels
Termitomycesphins A and B have been shown to activate BKCa channels, important for neuroprotection, at micromolar concentrations. Termitomycesphin A in particular increased the single channel open probability of BKCa channels in a dose-dependent manner without modifying the single channel conductance. This suggests that Termitomycesphins could be therapeutic agents for diseases associated with BKCa channel pathology (Xu et al., 2011).
Nutritional and Medicinal Value
Studies on Termitomyces species highlight their potential as sources of antioxidants, immunomodulators, antitumors, antimicrobials, and treatments for neurodegenerative disorders. The bioactive components of these mushrooms, including termitomycesphins, contribute significantly to these therapeutic properties (Hsieh & Ju, 2018).
properties
Product Name |
Termitomycesphin E |
---|---|
Molecular Formula |
C41H79NO10 |
Molecular Weight |
746.1 g/mol |
IUPAC Name |
(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide |
InChI |
InChI=1S/C41H79NO10/c1-4-6-8-10-12-13-14-15-16-18-20-22-28-35(46)40(50)42-32(30-51-41-39(49)38(48)37(47)36(29-43)52-41)34(45)27-24-23-26-33(44)31(3)25-21-19-17-11-9-7-5-2/h24,27,31-39,41,43-49H,4-23,25-26,28-30H2,1-3H3,(H,42,50)/b27-24+/t31?,32-,33?,34+,35+,36+,37+,38-,39+,41+/m0/s1 |
InChI Key |
XDZZMBPLVSZPPN-KQYYMOEVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCC(C(C)CCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC(C(C)CCCCCCCCC)O)O)O |
synonyms |
termitomycesphin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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